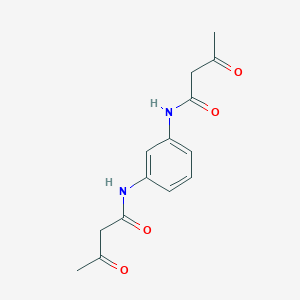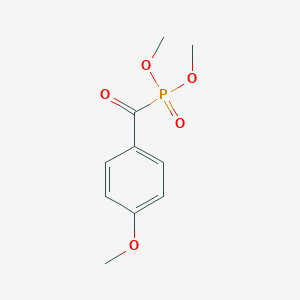
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone, commonly known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMP is a white crystalline powder with a molecular formula of C10H13O5P and a molecular weight of 252.18 g/mol.
科学的研究の応用
DIMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DIMP has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, DIMP has been shown to have insecticidal properties and can be used as a pesticide. In material science, DIMP has been used as a precursor for the synthesis of various organic compounds and polymers.
作用機序
The mechanism of action of DIMP is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. In particular, DIMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, DIMP can reduce inflammation and pain.
生化学的および生理学的効果
DIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). DIMP has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, DIMP has been shown to have insecticidal properties and can be used as a pesticide.
実験室実験の利点と制限
One of the main advantages of DIMP is its relatively simple and cost-effective synthesis method. Additionally, DIMP has been extensively studied and has shown promising results in various research applications. However, one of the limitations of DIMP is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of DIMP is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of DIMP. One potential direction is the development of DIMP-based drug delivery systems for the treatment of various diseases. Another direction is the study of the insecticidal properties of DIMP and its potential use as a pesticide. Additionally, further research is needed to fully understand the mechanism of action of DIMP and its effects on various enzymes and proteins. Overall, DIMP has shown promising results in various research applications, and further studies are needed to fully explore its potential.
合成法
DIMP can be synthesized through a multistep reaction process that involves the condensation of dimethyl phosphite and 4-methoxybenzaldehyde followed by oxidation with hydrogen peroxide. The reaction yields DIMP as a white solid with a purity of over 95%. The synthesis method of DIMP is relatively simple and cost-effective, making it a popular choice for various research applications.
特性
IUPAC Name |
dimethoxyphosphoryl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKVIUTXZKDQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)P(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305192 |
Source


|
| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone | |
CAS RN |
10570-48-6 |
Source


|
| Record name | NSC169641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


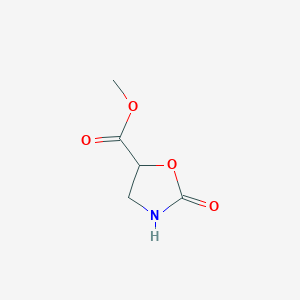
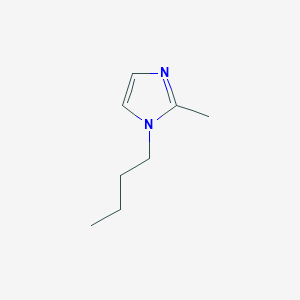
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)
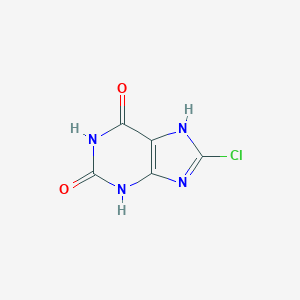
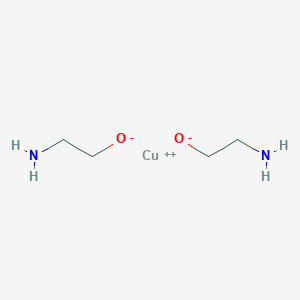
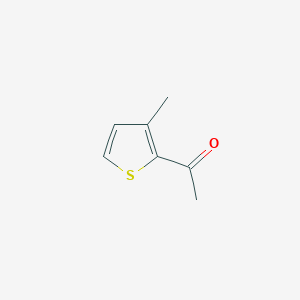

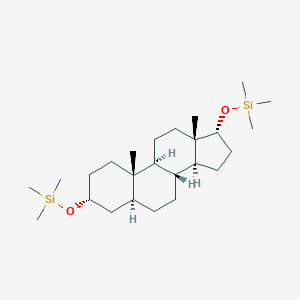

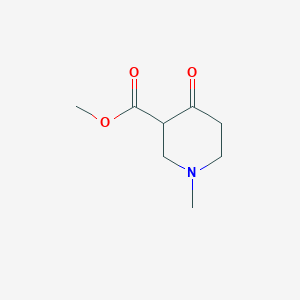
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
